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Compound of Interest

Compound Name: 2-Chloro-5-cyanonicotinic acid

Cat. No.: B11817623

Get Quote

Executive Summary
2-Chloro-5-cyanonicotinic acid (CAS 1089335-56-7) represents a highly functionalized

pyridine scaffold used as a critical intermediate in the synthesis of agrochemicals and

pharmaceutical agents.[1] Its physicochemical profile is dominated by the synergistic electron-

withdrawing effects of the chloro and cyano substituents on the pyridine ring.[1] These

electronic factors drastically alter its acidity (pKa) and lipophilicity (LogP/LogD) compared to the

parent nicotinic acid, necessitating specific formulation and handling strategies.

This guide provides a high-confidence theoretical profile derived from structure-activity

relationships (SAR) of analog systems, followed by rigorous experimental protocols for

validation.

Structural Analysis & Electronic Effects
The molecule features a pyridine core substituted at the 2-, 3-, and 5-positions.[1][2]

Understanding the electronic interplay between these groups is the key to predicting its

behavior.

Pyridine Core: Inherently electron-deficient.[1]
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3-COOH (Carboxylic Acid): The primary ionizable center.[1]

2-Cl (Chloro): Positioned ortho to the carboxylic acid and alpha to the ring nitrogen.[1] It

exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion

and significantly lowering the pKa.[1]

5-CN (Cyano): Positioned meta to the carboxylic acid.[1] The cyano group is a potent

electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] Its presence

further pulls electron density from the ring, enhancing the acidity of the 3-COOH group.[1]

Predicted Physicochemical Parameters
Parameter Value (Predicted) Rationale

pKa (Acid) 1.5 – 1.9

2-Chloronicotinic acid has a

pKa of ~2.[1]1. The addition of

the 5-CN group further

acidifies the molecule.[1]

pKa (Base) < 0

The pyridine nitrogen is

extremely electron-deficient

due to 2-Cl and 5-CN, making

protonation highly unlikely in

aqueous media.[1]

LogP (Neutral) 1.2 – 1.6

The lipophilic Cl (+0.71) and

CN groups increase

hydrophobicity relative to

nicotinic acid (0.36), despite

CN's polarity.

LogD (pH 7.4) -1.5 to -2.0

At physiological pH, the

molecule is >99.9% ionized

(anionic), drastically reducing

its distribution into organic

phases.

Ionization & Lipophilicity Dynamics
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The ionization state of 2-Chloro-5-cyanonicotinic acid is the primary determinant of its

solubility and permeability.[1] Due to its very low pKa (< 2.0), it exists almost exclusively as a

negatively charged carboxylate anion at all physiological pH levels (stomach pH 1.5 to blood

pH 7.4).

Ionization Pathway Diagram

Neutral Species
(COOH, Pyridine-N)

Anionic Species
(COO-, Pyridine-N)

  Ka (Dissociation)
  pH > 1.8

  H+ (Protonation)
  pH < 1.5

Click to download full resolution via product page

Figure 1: Ionization equilibrium. The equilibrium strongly favors the anionic form in standard

aqueous conditions.

LogD vs. pH Profile
pH 1.0: Significant fraction exists as neutral species. LogD ≈ LogP (~1.4). Permeability is

highest here.

pH 7.4: Fully ionized. LogD drops to < -1.[1][3][4]5. Excellent aqueous solubility but poor

passive membrane permeability.

Experimental Protocols for Validation
As a Senior Application Scientist, I recommend the following self-validating workflows to

empirically determine these values. Standard potentiometric titration may struggle with pKa

values < 2 due to the leveling effect of water; therefore, UV-metric titration is preferred.[1]

Protocol A: pKa Determination via UV-Metric Titration
Best for measuring low pKa values (1.0 – 2.[1]0) where potentiometry fails.

Preparation: Prepare a 10 mM stock solution of the analyte in DMSO.

Titrant: Standardized 0.5 M KOH and 0.5 M HCl.

Apparatus: D-PAS (Dip Probe Absorption Spectroscopy) or equivalent UV-titrator.
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Workflow:

Dilute stock into water to reach ~50 µM concentration.

Adjust pH to 1.0 using HCl.

Titrate upwards to pH 4.0.

Monitor UV absorbance shifts (the conjugation of the COO- vs COOH affects the pyridine

chromophore).[1]

Deconvolution: Use multi-wavelength analysis to calculate pKa from the absorbance vs.

pH curves.

Protocol B: Lipophilicity (LogD) via Shake-Flask (Miniaturized)
The Gold Standard for definitive LogP/D data.

Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with

octanol).

Equilibration:

Dissolve 1 mg of compound in the octanol phase.

Add equal volume of buffer phase.

Shake for 60 minutes at 25°C; Centrifuge to separate phases.

Quantification:

Analyze both phases via HPLC-UV (254 nm).

Calculate

.

Validation: Run a reference standard (e.g., Nicotinic acid) in parallel.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.accelachem.com/cn/productview_goodsid_588183_goodscode_SY517212.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11817623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Diagram

Phase 1: Sample Prep

Phase 2: Determination

Phase 3: Data Processing

Weigh 1-2 mg
Solid Standard

Dissolve in DMSO
(10 mM Stock)

pKa Analysis
(UV-Metric Titration)

LogD Analysis
(Shake Flask / HPLC)

Calculate pKa
Target: 1.5 - 1.9

Calculate LogD
Target: -1.5 (pH 7.4)

Click to download full resolution via product page

Figure 2: Validation workflow for physicochemical profiling.

Implications for Drug Development
Solubility: The compound will exhibit high aqueous solubility in almost all standard buffers

(pH > 4) due to complete ionization. Salt selection (e.g., sodium or potassium) is

straightforward.

Permeability: Passive diffusion will be poor in the small intestine (pH 6-7). If this molecule is

a drug candidate, it may require a prodrug strategy (e.g., esterification of the carboxylic acid)

to mask the charge and improve oral bioavailability.

Purification: In synthetic workflows, the product will remain in the aqueous phase during

basic workups. To extract it into an organic solvent (e.g., Ethyl Acetate), the aqueous layer

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b11817623/docs?utm_src=pdf-body-img#technical-deep-dive-physicochemical-profiling-of-2-chloro-5-cyanonicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11817623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


must be acidified to pH < 1.0 to suppress ionization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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